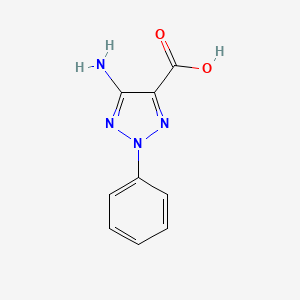

5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Vue d'ensemble

Description

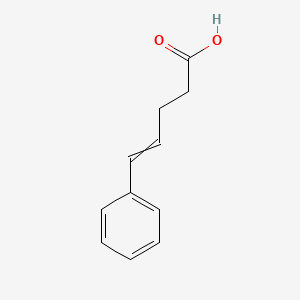

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is a key molecule for the synthesis of peptidomimetics and biologically active compounds due to its triazole scaffold. Its chemistry, however, can be complicated by the Dimroth rearrangement, which has led to the development of specific synthetic protocols to manage this challenge (Ferrini et al., 2015).

Synthesis Analysis

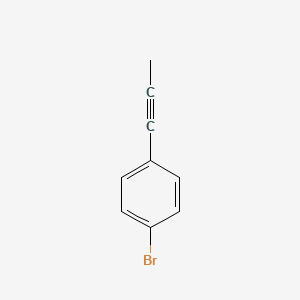

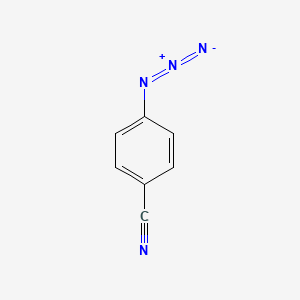

The synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been achieved through ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, allowing for the creation of a protected version of this triazole amino acid with complete regiocontrol (Ferrini et al., 2015). Additionally, the oriented synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid has provided an important class of triazole derivatives, serving as an intermediate for various drug syntheses (Liu et al., 2015).

Molecular Structure Analysis

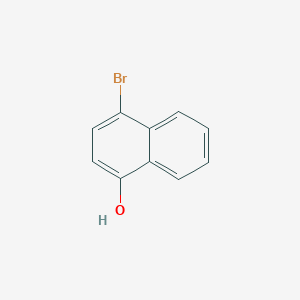

Experimental and quantum-chemical calculations have elucidated the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, revealing its ability to undergo various chemical reactions, including alkylation and nitration (Shtabova et al., 2005).

Chemical Reactions and Properties

The compound demonstrates versatility in chemical reactions, capable of forming acetyl derivatives and undergoing Dimroth rearrangements. Its reactions are influenced by conditions such as temperature and the presence of specific reagents, leading to the formation of various derivatives with potential for further chemical manipulation (Sutherland & Tennant, 1971).

Physical Properties Analysis

The physical properties of 5-amino-2-aryl-1,2,3-triazol-4-carboxylic acids, such as their bright blue fluorescence and sensitivity to structural changes and microenvironment, have been explored. These properties offer insights into their potential applications, including as sensors for monitoring and controlling pH due to their reversible behavior between acid and alkaline pH values (Safronov et al., 2020).

Chemical Properties Analysis

The compound's chemical properties, particularly its reactivity towards acetylation and formation of derivatives, have been thoroughly investigated. This includes the regioselective acetylation leading to various mono- and diacetylated derivatives, which showcases the compound's potential for creating a wide range of chemical structures with varied biological activities (Dzygiel et al., 2004).

Applications De Recherche Scientifique

Pharmacology

Triazole compounds, including 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, have shown versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Xanthine Oxidase Inhibition

A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity . The carboxylic acid derivatives exhibited high potency in the submicromolar/nanomolar range .

Anticancer Activity

Some 1,2,3-triazole-4-carboxylic acid derivatives displayed growth inhibition on non-small cell lung cancer cell line HOP-92 and different cell lines of Leukemia .

Antiproliferative Effect

1,2-benzisoxazole tethered 1,2,3-triazoles were prepared and established its noteworthy antiproliferative effect against human acute myeloid leukemia (AML) cells .

Antimicrobial Activity

1,2,4-Triazoles have been used in the design of new entities by substituting different pharmacophores in one structure that lead to compounds with increased antimicrobial action . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Antiviral Activity

The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as ribavirin, which is an antiviral .

Safety And Hazards

The safety information for 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

5-amino-2-phenyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-8-7(9(14)15)11-13(12-8)6-4-2-1-3-5-6/h1-5H,(H2,10,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZRUGXIAJOSDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346056 | |

| Record name | 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |

CAS RN |

400073-84-9 | |

| Record name | 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)

![3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268377.png)